(2R)-2-amino-2-(3-methylphenyl)acetic acid
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Overview
Description
(2R)-2-amino-2-(3-methylphenyl)acetic acid: is an organic compound with a chiral center, making it optically active This compound is a derivative of phenylacetic acid, where the phenyl group is substituted with a methyl group at the meta position and an amino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: One common method to synthesize (2R)-2-amino-2-(3-methylphenyl)acetic acid is through the Strecker synthesis, which involves the reaction of an aldehyde (3-methylbenzaldehyde) with ammonium chloride and potassium cyanide, followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of 3-methylbenzaldehyde with ammonia or an amine, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-amino-2-(3-methylphenyl)acetic acid can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
- Studied for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The compound’s chiral nature also plays a role in its binding affinity and specificity.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the amino and methyl substitutions, making it less versatile in certain reactions.
(2R)-2-amino-2-phenylacetic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
(2R)-2-amino-2-(4-methylphenyl)acetic acid: The methyl group is at the para position, altering its reactivity and interaction with other molecules.
Uniqueness:
- The presence of both the amino and methyl groups at specific positions provides unique steric and electronic properties.
- Its chiral center allows for enantioselective reactions, making it valuable in asymmetric synthesis.
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
LUSUJXIQPCPYCT-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N |
Origin of Product |
United States |
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